Cas no 2227799-11-1 ((3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid)

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid
- 2227799-11-1
- EN300-1825523
-
- インチ: 1S/C11H12O4/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9,12H,3-4,6H2,(H,13,14)/t9-/m1/s1
- InChIKey: RQWYKOUXEMELCY-SECBINFHSA-N
- SMILES: O1CCC2C=C(C=CC1=2)[C@@H](CC(=O)O)O
計算された属性
- 精确分子量: 208.07355886g/mol
- 同位素质量: 208.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 66.8Ų
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825523-0.5g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1825523-0.05g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1825523-1.0g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 1g |
$1658.0 | 2023-06-01 | ||
Enamine | EN300-1825523-0.25g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1825523-5.0g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 5g |
$4806.0 | 2023-06-01 | ||
Enamine | EN300-1825523-1g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1825523-10.0g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 10g |
$7128.0 | 2023-06-01 | ||
Enamine | EN300-1825523-2.5g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1825523-0.1g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1825523-10g |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid |
2227799-11-1 | 10g |
$7128.0 | 2023-09-19 |
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acidに関する追加情報
Introduction to (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic Acid (CAS No. 2227799-11-1)
(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid, identified by the CAS number 2227799-11-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential biological activities and its role in various chemical syntheses. The detailed exploration of this compound not only sheds light on its structural attributes but also highlights its implications in modern medicinal chemistry and drug discovery.
The structural motif of (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid incorporates a benzofuran ring system, which is a well-known scaffold in natural products and pharmaceuticals. The presence of a hydroxypropanoic acid moiety at the third position adds to its complexity, making it a versatile intermediate in organic synthesis. This compound's stereochemistry, particularly the (3R) configuration, is crucial as it influences the molecule's interaction with biological targets.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their diverse pharmacological properties. The benzofuran scaffold is particularly notable for its role in various bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid makes it a promising candidate for further exploration in drug development.
One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. The hydroxypropanoic acid group can serve as a chiral center, allowing for the development of enantiomerically pure compounds that exhibit enhanced selectivity and reduced side effects. This feature is particularly important in the design of drugs that target specific biological pathways.
The benzofuran ring system also offers opportunities for further functionalization, enabling chemists to tailor the molecule's properties for specific applications. For instance, modifications at the 5-position of the benzofuran ring can introduce additional pharmacophores that enhance binding affinity to biological targets. Such modifications are crucial in optimizing drug candidates for clinical use.
Recent studies have begun to explore the biological activities of derivatives of (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid. Preliminary findings suggest that certain analogs exhibit promising anti-inflammatory and antioxidant properties. These activities are attributed to the ability of the benzofuran scaffold to interact with various enzymes and receptors involved in inflammatory pathways. The hydroxypropanoic acid group further contributes to these effects by modulating enzyme activity and receptor binding.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the benzofuran ring requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Additionally, the introduction of the hydroxypropanoic acid group must be carried out with precision to maintain the desired stereochemistry. Advances in synthetic methodologies have made it increasingly feasible to access complex molecules like (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid, paving the way for its widespread use in drug discovery.
In conclusion, (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid (CAS No. 2227799-11-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and medicinal chemistry.
2227799-11-1 ((3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid) Related Products
- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)
- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 77439-76-0(3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 946306-60-1(4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)
- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)
- 2877675-08-4(N-(1-{(4-fluorophenyl)carbamoylmethyl}piperidin-4-yl)cyclobutanecarboxamide)
- 1564813-55-3(N-(2-chloro-6-methoxyphenyl)methylhydroxylamine)




